molecular formula C14H16BrNO B10867796 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 106518-84-7

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B10867796
CAS No.: 106518-84-7
M. Wt: 294.19 g/mol
InChI Key: XIOHTTFVDXJURY-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexenone core substituted with a 4-bromophenylamino group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 5,5-dimethylcyclohex-2-en-1-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 4-bromoaniline is added to the solution of 5,5-dimethylcyclohex-2-en-1-one under stirring. The mixture is then heated to a temperature range of 80-120°C for several hours to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety, leading to the formation of diketones.

    Reduction: Reduction reactions can convert the cyclohexenone to cyclohexanol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking endogenous ligands. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
  • 3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
  • 3-[(4-Methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Uniqueness

Compared to its analogs, 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.

Properties

CAS No.

106518-84-7

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

3-(4-bromoanilino)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C14H16BrNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3

InChI Key

XIOHTTFVDXJURY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)Br)C

Origin of Product

United States

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